molecular formula C21H23N5O3S B2938185 N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide CAS No. 361190-32-1

N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

Cat. No. B2938185
CAS RN: 361190-32-1
M. Wt: 425.51
InChI Key: NGHXVDYCICYXRX-UHFFFAOYSA-N
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Description

N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 425.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A series of novel derivatives bearing the benzenesulfonamide moiety were synthesized, inspired by second-line antituberculosis pro-drugs. These compounds were screened for their activity against Mycobacterium tuberculosis, with some showing significant antimycobacterial activity. The structure-activity relationship analysis indicated that certain moieties, such as the benzo[1,3]dioxol and 4-morpholinyl-4-phenyl, contributed to potent antimycobacterial properties. The compounds demonstrated a similar orientation to known inhibitors within the active site of M. tuberculosis enoyl reductase InhA, suggesting potential as therapeutic agents against tuberculosis (Ghorab et al., 2017).

Pharmacokinetic Studies

The compound TA-0201, a novel orally active non-peptide endothelin antagonist closely related to the query compound, was studied for its pharmacokinetic properties in rats. A sensitive determination method was developed using liquid chromatography tandem mass spectrometry, enabling the measurement of plasma and tissue concentrations post-administration. This research provided valuable insights into the distribution of TA-0201 and its metabolites in target tissues, such as the heart, lung, and kidney, demonstrating the compound's potential for treating cardiovascular diseases (Ohashi et al., 1999).

Antimicrobial Activity

Newly synthesized pyrimidine derivatives were screened for their antibacterial and antifungal activities against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. These studies revealed significant antimicrobial properties, highlighting the potential of these compounds in developing new antimicrobial agents (Khan et al., 2015).

Structural and Spectroscopic Analysis

Comprehensive structural studies on derivatives of the compound, including N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide, were conducted using a combination of elemental analysis, FTIR, NMR, UV-Vis, and mass spectrometry. These studies provided insights into the molecule's stability, electronic structure, and potential biological activity, facilitating the development of novel therapeutic agents with improved pharmacological properties (Mansour & Ghani, 2013).

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-14-5-11-19(12-6-14)30(27,28)26(17-7-9-18(29-4)10-8-17)20(22)25-21-23-15(2)13-16(3)24-21/h5-13H,1-4H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHXVDYCICYXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=NC3=NC(=CC(=N3)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)/C(=N/C3=NC(=CC(=N3)C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

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